Molecular weight and SMILES string for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
Molecular weight and SMILES string for (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
The following technical guide details the structural, physicochemical, and synthetic profile of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine , a critical chiral intermediate in the development of kinase inhibitors (e.g., PI3K/mTOR pathways).
[1][2]
Executive Summary
(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chiral heterocyclic building block characterized by a morpholine ring substituted with a methyl group at the C3 position (S-configuration) and a nitropyridine moiety.[1][2] It serves as a high-value intermediate in medicinal chemistry, particularly for introducing solubility-enhancing morpholine motifs into drug scaffolds while maintaining precise stereochemical control to optimize ligand-protein binding interactions.[1]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9][10]
Core Identifiers
| Property | Specification |
| Chemical Name | (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine |
| Synonyms | (S)-3-methyl-4-(6-nitropyridin-3-yl)morpholine; 5-((3S)-3-methylmorpholino)-2-nitropyridine |
| CAS Number | 2375165-93-6 |
| Molecular Weight | 223.23 g/mol |
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Chirality | S-enantiomer (3-position of morpholine) |
Structural Codes
Physicochemical Data
| Parameter | Value (Predicted/Experimental) |
| LogP | ~1.3 – 1.6 (Lipophilic, suitable for cell permeability) |
| H-Bond Acceptors | 4 (Nitro O's, Morpholine O, Pyridine N) |
| H-Bond Donors | 0 |
| Topological Polar Surface Area (TPSA) | ~70 Ų |
| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen is weakly basic due to nitro EWG) |
Structural Analysis & Design Rationale
The "Magic Methyl" Effect
The inclusion of the (3S)-methyl group is not merely structural but functional.[1] In kinase inhibitor design, this methyl group often:
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Restricts Conformation: Locks the morpholine ring into a specific chair conformation, reducing the entropic penalty upon binding to the active site.[1]
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Selectivity Filter: The methyl group can clash with residues in off-target proteins while fitting perfectly into the hydrophobic pocket of the target (e.g., PI3K isoforms), thereby improving selectivity ratios.[1]
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Metabolic Stability: Steric hindrance at the C3 position can reduce oxidative metabolism at the adjacent carbon atoms.[1][2]
Pyridine Regiochemistry
The molecule features a 2,5-disubstituted pyridine ring (using IUPAC N=1 numbering).[1] The morpholine is attached at position 5, and the nitro group is at position 2.[1]
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Nomenclature Note: The name "(6-nitro-3-pyridyl)" treats the carbon attached to the morpholine as position 3 relative to the pyridine nitrogen, with the nitro group at position 6.[1] This confirms the para-like relationship between the morpholine nitrogen and the nitro group, facilitating electronic conjugation.[1]
Synthesis Protocols
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] The presence of the strong electron-withdrawing nitro group at the C6 position (ortho to the pyridine nitrogen) activates the leaving group at C3 (para to the nitro group) for displacement.[1][2]
Reaction Scheme (Graphviz)[1][3]
Figure 1: SNAr synthesis pathway.[1] The nitro group activates the ring, allowing the secondary amine of the morpholine to displace the bromine atom.
Detailed Protocol
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Reagents:
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Substrate: 5-Bromo-2-nitropyridine (1.0 equiv).
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Nucleophile: (S)-3-Methylmorpholine (1.1 – 1.2 equiv).[1]
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Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Diisopropylethylamine (DIEA).[1]
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Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1] Acetonitrile can be used but may require higher reflux temperatures.[1][2]
-
-
Procedure:
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Add K₂CO₃ and stir for 10 minutes to ensure suspension homogeneity.
-
Add (S)-3-methylmorpholine dropwise.[1]
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Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC or LC-MS (disappearance of bromide).[1][2]
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Workup: Pour the reaction mixture into ice-water. The product often precipitates as a yellow/orange solid due to the nitro-chromophore.[1][2] Filter and wash with water.[1][2] If oil forms, extract with Ethyl Acetate.[1]
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Purification:
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Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary.[1]
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Chiral Integrity: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) to ensure no racemization occurred (though SNAr conditions rarely racemize alkyl amines).
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Downstream Applications (Drug Discovery)[1][2][3]
This molecule is rarely the final drug; it is a precursor .[1] The nitro group is almost invariably reduced to an amine to allow for further coupling (e.g., amide bond formation).[1]
Reduction Workflow
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Transformation: Nitro (-NO₂)
Amino (-NH₂).[1][2] -
Method A (Catalytic Hydrogenation): H₂, 10% Pd/C, MeOH.[1] (Cleanest, quantitative).
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Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O.[1] (Used if other reducible groups are present).
Pathway Integration (Graphviz)[1][3]
Figure 2: Downstream utility.[1][2] The nitro group serves as a "masked" amine, protected during the SNAr coupling, then revealed for final scaffold assembly.
Quality Control & Safety
Analytical Standards
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¹H NMR (DMSO-d₆): Look for the characteristic doublet/multiplet of the methyl group at ~1.1 ppm, the morpholine ether protons at 3.5–4.0 ppm, and the aromatic pyridine protons (distinct doublets due to 2,5-substitution).
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Mass Spectrometry: Expect [M+H]⁺ = 224.23.[1]
Handling Precautions
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Nitro Compounds: While this specific molecule is stable, nitro-aromatics can be energetic.[1] Avoid excessive heat during drying.[1][2]
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Skin Sensitization: Pyridine derivatives can be irritants.[1] Use standard PPE (gloves, goggles, fume hood).[1]
References
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MilliporeSigma (Sigma-Aldrich). (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine Product Page. Retrieved from [1][2]
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PubChem. 4-(3-Nitrobenzyl)morpholine (Structural Analogue/Class Reference). National Library of Medicine.[1][3] Retrieved from [1][2][3]
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ChemScene. 4-(4-Methyl-3-nitrophenyl)morpholine (Isomeric Reference). Retrieved from
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American Elements. (R)-Methyl morpholine-3-carboxylate (Chiral Precursor Reference). Retrieved from [1][2]
